

# Spectroscopic Profile of 5-Nitro-2-furaldehyde Diacetate: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde diacetate

Cat. No.: B119578

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **5-Nitro-2-furaldehyde diacetate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic spectral data across multiple analytical techniques, offers standardized experimental protocols for its synthesis and analysis, and presents a visual workflow for its spectroscopic characterization.

## Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **5-Nitro-2-furaldehyde diacetate**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **5-Nitro-2-furaldehyde Diacetate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	-	-	Protons of the furan ring
Data not explicitly found in search results	-	-	Methine proton (-CH(OAc) <sub>2</sub> )
Data not explicitly found in search results	Singlet	6H	Methyl protons of acetate groups (-OCOCH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **5-Nitro-2-furaldehyde Diacetate**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not explicitly found in search results	Carbonyl carbons of acetate groups (-C=O)
Data not explicitly found in search results	Carbons of the furan ring
Data not explicitly found in search results	Methine carbon (-CH(OAc) <sub>2</sub> )
Data not explicitly found in search results	Methyl carbons of acetate groups (-OCOCH <sub>3</sub> )

## Vibrational and Mass Spectrometry Data

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of **5-Nitro-2-furaldehyde Diacetate**

Spectroscopic Technique	Key Peaks / Values	Interpretation
IR Spectroscopy	Specific peak values not available	Characteristic absorptions for C=O (ester), C-O, and NO <sub>2</sub> functional groups are expected.
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z = 243.17	Corresponds to the molecular weight of the compound (C <sub>9</sub> H <sub>9</sub> NO <sub>7</sub> ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative UV-Vis spectroscopic data, including specific absorption maxima ( $\lambda_{\text{max}}$ ) and molar absorptivity ( $\epsilon$ ) values for **5-Nitro-2-furaldehyde diacetate**, were not explicitly available in the searched literature. However, nitrofuran derivatives typically exhibit strong UV absorption due to the conjugated system of the furan ring and the nitro group. For related compounds like nitrofuranoin, absorption maxima are observed around 370 nm.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **5-Nitro-2-furaldehyde diacetate**.

### Synthesis of 5-Nitro-2-furaldehyde Diacetate

This protocol is adapted from established synthetic procedures.

#### Materials:

- 2-Furaldehyde
- Acetic anhydride
- Fuming nitric acid
- Pyridine

- Ice
- 40% Sodium hydroxide solution
- Ethanol
- Dilute acetic acid

Procedure:

- A mixture of 143 grams of acetic anhydride and 43.7 grams of fuming nitric acid ( $d=1.5$  g/ml) is prepared and cooled to 0°C.[1]
- A solution of 49.5 grams of 2-furaldehyde diacetate in 51 grams of acetic anhydride is added dropwise to the nitrating mixture over 30-40 minutes, maintaining the temperature at or below -5°C.[1]
- The reaction mixture is stirred for 3 hours at this temperature.[1]
- The mixture is then poured onto crushed ice.
- With continuous stirring, a 40% solution of sodium hydroxide is added until the separation of an oil is complete.[1]
- The aqueous layer is separated and discarded.
- An equal volume of pyridine is cautiously added in small portions to the oil.
- The mixture is warmed for a period and then diluted with 2-3 volumes of ice-water, leading to the precipitation of the crude product.[1]
- The precipitate is collected by filtration and washed sequentially with dilute acetic acid and then water until it is free of pyridine.[1]
- The crude **5-nitro-2-furaldehyde diacetate** is recrystallized from ethanol to yield the purified product.[1]

## Spectroscopic Analysis

## 1. NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve 5-10 mg of purified **5-Nitro-2-furaldehyde diacetate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The solution should be filtered through a glass wool plug into a clean NMR tube to remove any particulate matter.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - The spectral width should cover the expected range for carbonyl, aromatic, and aliphatic carbons.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.
  - Apply a drop of the solution onto a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.

### 3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis.
- Data Acquisition (GC-MS):
  - Inject the sample solution into the GC. The sample is vaporized and separated on a capillary column.
  - The separated components enter the mass spectrometer.
  - Ionize the sample using a suitable method (e.g., Electron Ionization - EI).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records the abundance of each ion.

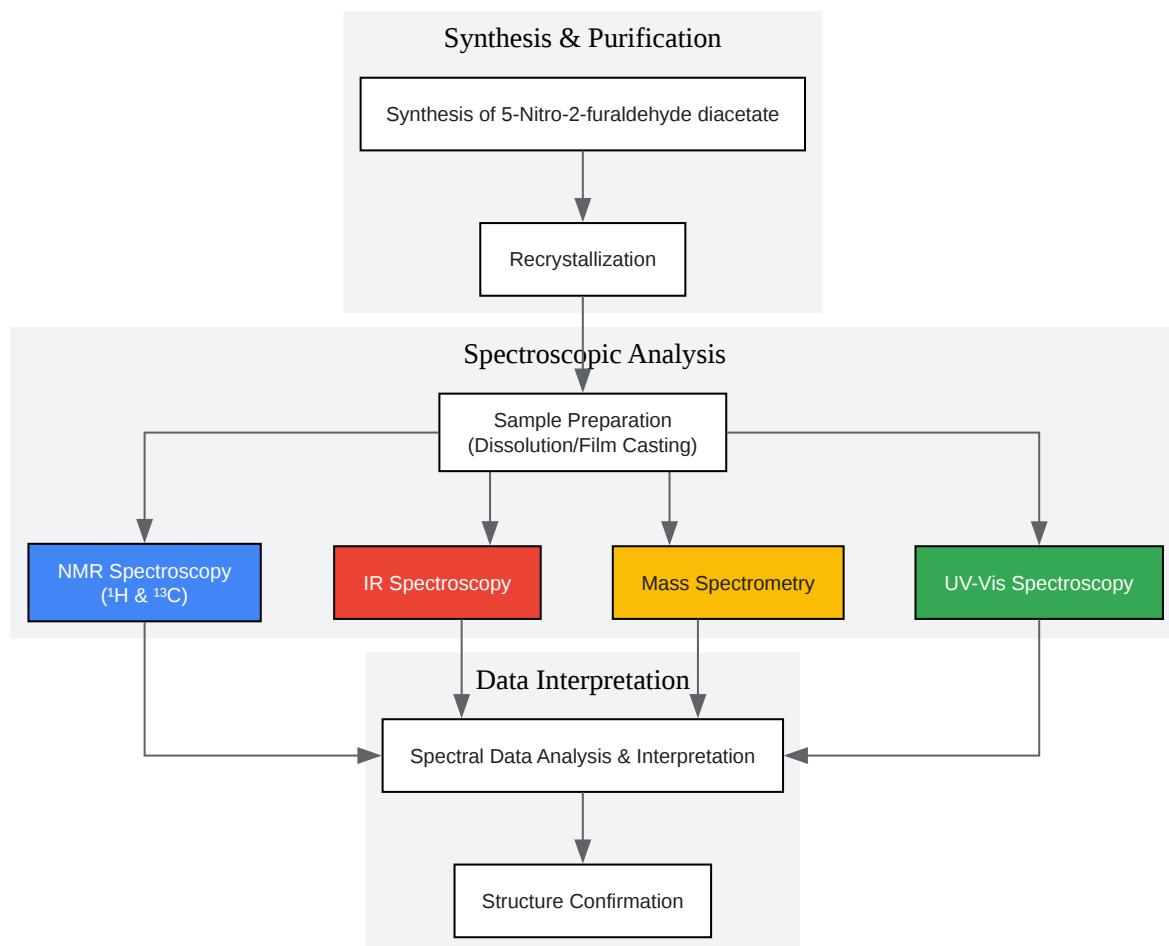
### 4. UV-Visible Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a UV-transparent solvent (e.g., methanol or ethanol).

- Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Use a cuvette filled with the pure solvent as a blank to zero the instrument.
  - Record the absorbance spectra of the standard solutions over a relevant wavelength range (e.g., 200-500 nm).
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - A plot of absorbance at  $\lambda_{\text{max}}$  versus concentration (Beer's Law plot) can be used to determine the molar absorptivity ( $\epsilon$ ).

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **5-Nitro-2-furaldehyde diacetate**.



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Caption: Spectroscopic analysis workflow for **5-Nitro-2-furaldehyde diacetate**.

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## References

- 1. prepchem.com [prepchem.com]
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